molecular formula C17H18ClN5O2 B8338841 4-(2-Anilino-6-chloro-9H-purin-9-yl)butyl acetate

4-(2-Anilino-6-chloro-9H-purin-9-yl)butyl acetate

Cat. No. B8338841
M. Wt: 359.8 g/mol
InChI Key: NRBDNMCXPOHNPO-UHFFFAOYSA-N
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Patent
US05646155

Procedure details

Reaction between 2-anilino-6-chloropurine and 4-acetoxybutyl bromide was performed as described in A.a., above, giving 2-anilino-6-chloro-9-(4-acetoxybutyl) purine in a 45% yield (from DMF/chloroform), mp 195°-197° C. 1H NMR δ9.98 (s, 2-NH), 8.32 (s, 8-H), 7.31 (m, C6H5), 4.20 (t, 1'-CH2), 4.02 (t, 4'-CH2), 1.95 (s, CH3), 1.92, 1.58 (m, 2'/3'CH2).
Name
DMF chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[N:16]=[C:15]2[C:11]([NH:12][CH:13]=[N:14]2)=[C:10]([Cl:17])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18]([O:21][CH2:22][CH2:23][CH2:24][CH2:25]Br)(=[O:20])[CH3:19]>CN(C=O)C.C(Cl)(Cl)Cl>[NH:1]([C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH2:25][CH2:24][CH2:23][CH2:22][O:21][C:18](=[O:20])[CH3:19])=[C:10]([Cl:17])[N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
DMF chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=C2N=CN(C2=N1)CCCCOC(C)=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.